molecular formula C5H4FNO3 B13929932 3-(Fluoromethyl)isoxazole-4-carboxylic acid

3-(Fluoromethyl)isoxazole-4-carboxylic acid

Cat. No.: B13929932
M. Wt: 145.09 g/mol
InChI Key: BZZROKQIJMMBLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Fluoromethyl)isoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a fluoromethyl group at the third position and a carboxylic acid group at the fourth position. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Fluoromethyl)isoxazole-4-carboxylic acid typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts, although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods: Industrial production methods for isoxazole derivatives, including this compound, often involve large-scale cycloaddition reactions under controlled conditions. The use of microwave irradiation has been reported to reduce reaction times significantly, making the process more efficient .

Chemical Reactions Analysis

Types of Reactions: 3-(Fluoromethyl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(Fluoromethyl)isoxazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring can bind to biological targets, influencing various pathways. For example, it may inhibit enzymes or interact with receptors, leading to its observed biological effects .

Comparison with Similar Compounds

  • 3-Methylisoxazole-4-carboxylic acid
  • 5-Amino-3-methylisoxazole-4-carboxylic acid
  • 3,5-Dimethylisoxazole-4-carboxylic acid

Comparison: 3-(Fluoromethyl)isoxazole-4-carboxylic acid is unique due to the presence of the fluoromethyl group, which can enhance its biological activity and stability compared to other isoxazole derivatives. The fluorine atom can influence the compound’s electronic properties, making it more reactive in certain chemical reactions .

Properties

Molecular Formula

C5H4FNO3

Molecular Weight

145.09 g/mol

IUPAC Name

3-(fluoromethyl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C5H4FNO3/c6-1-4-3(5(8)9)2-10-7-4/h2H,1H2,(H,8,9)

InChI Key

BZZROKQIJMMBLH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NO1)CF)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.